Cas no 55273-05-7 (Impromidine)

Impromidine structure
Impromidine structure
Product Name:Impromidine
Numero CAS:55273-05-7
MF:C14H23N7S
MW:321.444319963455
CID:943634
PubChem ID:41376
Update Time:2025-04-19

Impromidine Proprietà chimiche e fisiche

Nomi e identificatori

    • Impromidine
    • 1-[3-(1H-Imidazol-4-yl)propyl]-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine
    • 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
    • 1-(3-Imidazol-4-ylpropyl)-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidin
    • Guanidine,N-(3-(1H-imidazol-4-yl)propyl)-N'-(2-(((5-methyl-1H
    • Impromidina
    • Impromidina [INN-Spanish]
    • Impromidine [INN:BAN]
    • Impromidinum
    • Impromidinum [INN-Latin]
    • N-[3-(1(3)H-imidazol-4-yl)-propyl]-N'-[2-(5-methyl-1(3)H-imidazol-4-ylmethylsulfanyl)-ethyl]-guanidine
    • N-[3-(4-Imidazolyl)propyl]-N'-[2-(4-methyl-5-imidazolylmethyl-thio)ethyl]guanidine
    • 55273-05-7
    • UNII-931L4X5WMM
    • IMPROMIDINE [INN]
    • PDSP1_001445
    • SCHEMBL407158
    • 1-(3-IMIDAZOL-4-YLPROPYL)-3-(2-(((5-METHYLIMIDAZOL-4-YL)METHYL)THIO)ETHYL)GUANIDINE
    • 2-[3-(3H-imidazol-4-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
    • MURRAGMMNAYLNA-UHFFFAOYSA-N
    • Guanidine, N-(3-(1H-imidazol-4-yl)propyl)-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-
    • GTPL1226
    • L000313
    • AKOS040745866
    • BDBM22884
    • 2-[3-(1H-imidazol-5-yl)propyl]-1-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • PDSP2_001429
    • Hydrochloride, Impromidine
    • SCHEMBL9771045
    • DTXSID90203780
    • N-[2-((5-Methyl-4-imidazolyl)methylthio)ethyl]-N'-[3-(4-imidazolyl)-propyl] guanidine
    • BDBM50483127
    • Q6007727
    • 2-[3-(1H-imidazol-5-yl)propyl]-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
    • CHEMBL12608
    • 931L4X5WMM
    • Inchi: 1S/C14H23N7S/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18)
    • Chiave InChI: MURRAGMMNAYLNA-UHFFFAOYSA-N
    • Sorrisi: S(CC1=C(C)NC=N1)CCN/C(/N)=N/CCCC1=CN=CN1

Proprietà calcolate

  • Massa esatta: 321.17400
  • Massa monoisotopica: 321.17356494g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 10
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 133Ų

Proprietà sperimentali

  • PSA: 130.57000
  • LogP: 2.30270
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司